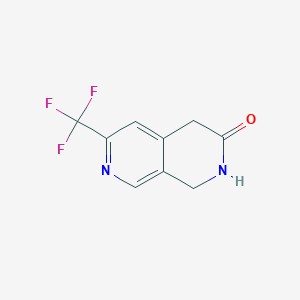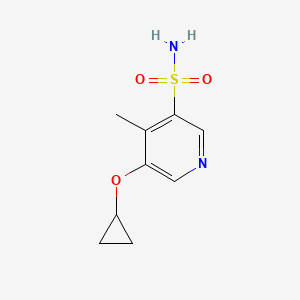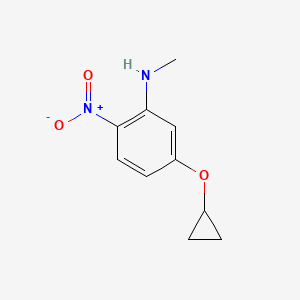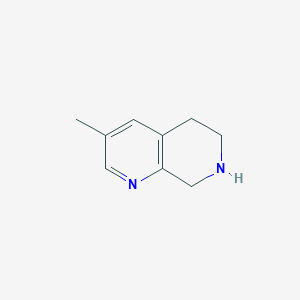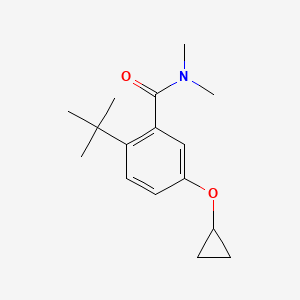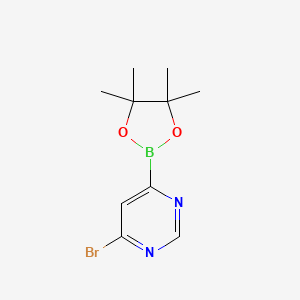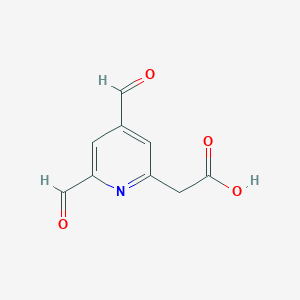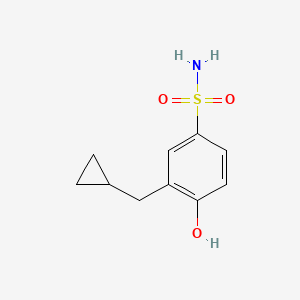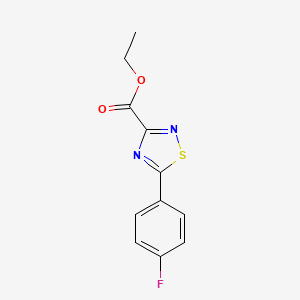![molecular formula C9H4F3NO2 B14844506 5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE: is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzoxazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride (TBAF) in an organic solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and catalysts. The scalability of these methods allows for the efficient production of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID.
Reduction: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-METHANOL.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: This compound is investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, this compound is explored for its potential use in the development of new pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
- 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID
- 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-METHANOL
- 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-THIOL
Uniqueness: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is unique due to its aldehyde functional group, which allows for further chemical modifications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H4F3NO2 |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-4H |
Clé InChI |
HUCOOTTYTILASR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


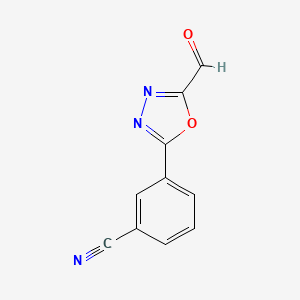
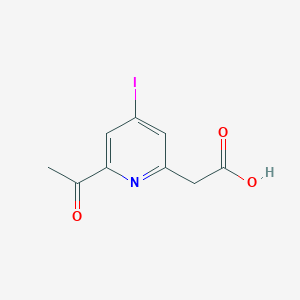
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
